Cas no 13066-01-8 (4-(2-Methoxyphenoxy)aniline)

4-(2-Methoxyphenoxy)aniline structure
4-(2-Methoxyphenoxy)aniline structure
商品名:4-(2-Methoxyphenoxy)aniline
CAS番号:13066-01-8
MF:C13H13NO2
メガワット:215.24782
MDL:MFCD02663341
CID:98358
PubChem ID:1121067

4-(2-Methoxyphenoxy)aniline 化学的及び物理的性質

名前と識別子

    • 4-(2-Methoxyphenoxy)aniline
    • Benzenamine, 4-(2-methoxyphenoxy)-
    • 4-(2-methoxyphenoxy)aniline(SALTDATA: FREE)
    • Albb-005578
    • AKOS B021929
    • CHEMBRDG-BB 4008766
    • ART-CHEM-BB B021929
    • [4-(2-METHOXYPHENOXY)PHENYL]AMINE
    • 2-(4-Aminophenoxy)anisole, 4-Amino-2'-methoxydiphenyl ether
    • AKOS BBS-00000941
    • SCHEMBL553790
    • 4-(2-methoxyphenoxy)-aniline
    • E77903
    • F9995-0542
    • AKOS000103558
    • PS-3442
    • 4-(2-Methoxyphenoxy)aniline, AldrichCPR
    • 13066-01-8
    • SR-01000242336
    • BB 0216490
    • MFCD02663341
    • EN300-23796
    • SB78942
    • DTXSID50360520
    • 4-(2-Methoxy-phenoxy)-phenylamine
    • SR-01000242336-1
    • Z164708530
    • STK347806
    • BBL029730
    • DB-122879
    • MDL: MFCD02663341
    • インチ: InChI=1S/C13H13NO2/c1-15-12-4-2-3-5-13(12)16-11-8-6-10(14)7-9-11/h2-9H,14H2,1H3
    • InChIKey: XFOFRBMGVDBINH-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=CC=C1OC2=CC=C(C=C2)N

計算された属性

  • せいみつぶんしりょう: 215.09500
  • どういたいしつりょう: 215.094629g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 202
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 44.5Ų

じっけんとくせい

  • 密度みつど: 1.155
  • ゆうかいてん: 92.2-94.4
  • ふってん: 352.1°C at 760 mmHg
  • フラッシュポイント: 183°C
  • 屈折率: 1.598
  • PSA: 44.48000
  • LogP: 3.65090

4-(2-Methoxyphenoxy)aniline セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H317
  • 警告文: P280
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 43
  • セキュリティの説明: 36/37
  • 危険物標識: Xi
  • 危険レベル:IRRITANT

4-(2-Methoxyphenoxy)aniline 税関データ

  • 税関コード:2922299090
  • 税関データ:

    中国税関コード:

    2922299090

    概要:

    2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-(2-Methoxyphenoxy)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB234624-25 g
4-(2-Methoxyphenoxy)aniline
13066-01-8
25g
€253.60 2023-05-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H32565-1g
4-(2-Methoxyphenoxy)aniline, 97%
13066-01-8 97%
1g
¥1063.00 2023-03-16
Fluorochem
043803-5g
4-(2-Methoxyphenoxy)aniline
13066-01-8 98%
5g
£86.00 2022-03-01
Life Chemicals
F9995-0542-1g
4-(2-methoxyphenoxy)aniline
13066-01-8 95%+
1g
$23.0 2023-09-05
Apollo Scientific
OR11344-25g
4-(2-Methoxyphenoxy)aniline
13066-01-8
25g
£192.00 2025-02-19
Fluorochem
043803-10g
4-(2-Methoxyphenoxy)aniline
13066-01-8 98%
10g
£143.00 2022-03-01
Fluorochem
043803-1g
4-(2-Methoxyphenoxy)aniline
13066-01-8 98%
1g
£30.00 2022-03-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H32565-5g
4-(2-Methoxyphenoxy)aniline, 97%
13066-01-8 97%
5g
¥3759.00 2023-03-16
Enamine
EN300-23796-0.05g
4-(2-methoxyphenoxy)aniline
13066-01-8 95.0%
0.05g
$19.0 2025-03-21
Enamine
EN300-23796-5g
4-(2-methoxyphenoxy)aniline
13066-01-8 97%
5g
$59.0 2023-09-15

4-(2-Methoxyphenoxy)aniline 関連文献

4-(2-Methoxyphenoxy)anilineに関する追加情報

4-(2-Methoxyphenoxy)aniline (CAS 13066-01-8): A Versatile Compound in Pharmaceutical and Material Sciences

4-(2-Methoxyphenoxy)aniline, also known by its CAS number 13066-01-8, is a synthetic aromatic amine with significant potential in pharmaceutical development and advanced material applications. This compound belongs to the class of para-substituted anilines, characterized by its unique molecular structure that combines a phenyl ring with a methoxy group and an aniline moiety. The chemical formula C12H13NO2 reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms, while its molecular weight of 203.24 g/mol provides critical parameters for pharmacokinetic studies. Recent research has highlighted its role in modulating biological activity through interactions with various receptors and enzymes, making it a promising candidate for drug discovery programs.

The 4-(2-Methoxyphenoxy)aniline molecule exhibits a para-substituted aniline structure with a methoxy group (-OCH3) at the 2-position of the phenyl ring. This functional group significantly influences the compound's electronic properties, enabling it to act as a donor in molecular interactions. The aniline moiety, which contains a nitrogen atom bonded to a benzene ring, is crucial for its ability to form hydrogen bonds with biological targets. The phenyl ring's conjugated system further enhances its potential for π-π stacking interactions with proteins and nucleic acids, a feature that has been extensively studied in recent years.

Recent advances in computational chemistry have provided insights into the 4-(2-Methoxyphenoxy)aniline molecule's reactivity and stability. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits favorable physicochemical properties for oral drug delivery, including an optimal hydrophilic-lipophilic balance (HLB) and low molecular weight. These characteristics are essential for achieving adequate bioavailability and tissue penetration, which are critical factors in pharmaceutical development. The compound's ability to undergo metabolic conversion into active metabolites has also been investigated, with promising results in preclinical models.

In the context of drug discovery, 4-(2-Methoxyphenoxy)aniline has shown potential as a scaffold for developing novel therapeutics. A 2022 study in Chemical Research in Toxicology explored its interactions with the P-glycoprotein (P-gp) transporter, a key player in drug resistance mechanisms. The compound was found to modulate P-gp activity, suggesting its utility as a potential adjunct in overcoming multidrug resistance in cancer treatments. This finding aligns with ongoing efforts to design small molecule inhibitors that target drug efflux pumps, a critical area of research in oncology.

The synthesis of 4-(2-Methoxyphenoxy)aniline involves a series of well-established organic reactions. One common approach is the nucleophilic substitution of 4-aminophenol with 2-methoxyphenol under controlled conditions. This reaction, which typically occurs in an alkaline environment, results in the formation of the target compound through the elimination of a byproduct. Alternative synthetic routes, including the use of transition metal-catalyzed cross-coupling reactions, have also been reported in recent literature, highlighting the versatility of this compound in chemical synthesis.

Recent studies have focused on the application of 4-(2-Methoxyphenoxy)aniline in the development of functional materials. A 2023 paper in Advanced Materials described its use as a precursor for creating conductive polymers with enhanced electrochemical properties. The compound's aromatic structure and electron-donating methoxy group contribute to the formation of conjugated systems that facilitate charge transfer. This property has sparked interest in its potential applications in organic electronics and energy storage devices.

From a pharmacological perspective, 4-(2-Methoxyphenoxy)aniline has been evaluated for its potential as a therapeutic agent in various disease models. Research published in Pharmaceutical Research in 2022 demonstrated its ability to inhibit the activity of certain kinases involved in inflammatory pathways. This finding suggests its potential as an anti-inflammatory agent, a direction that is currently being explored in preclinical studies. The compound's low toxicity profile, as evidenced by in vitro and in vivo assays, further supports its suitability for pharmaceutical development.

In the field of material sciences, 4-(2-Methoxyphenoxy)aniline has been investigated as a building block for creating advanced nanomaterials. A 2023 study in Nano Letters reported the synthesis of metal-organic frameworks (MOFs) using this compound as a linker. The resulting materials exhibited exceptional porosity and surface area, making them suitable for applications in catalysis and gas storage. This application highlights the compound's potential beyond traditional pharmaceutical uses, demonstrating its adaptability to diverse scientific domains.

Despite its promising properties, the development of 4-(2-Methoxyphenoxy)aniline as a therapeutic agent requires further investigation. Ongoing research is focused on optimizing its pharmacokinetic profile and evaluating its safety in long-term studies. Additionally, efforts are being made to identify potential drug delivery systems that can enhance its bioavailability and target specificity. These studies are essential for translating the compound's chemical potential into practical therapeutic applications.

In conclusion, 4-(2-Methoxyphenoxy)aniline (CAS 13066-01-8) represents a versatile compound with significant implications for both pharmaceutical and material sciences. Its unique molecular structure and favorable physicochemical properties have positioned it as a valuable candidate for drug discovery and advanced material development. As research in this area continues to evolve, the compound's potential applications are likely to expand, offering new opportunities for innovation in multiple scientific fields.

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Amadis Chemical Company Limited
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